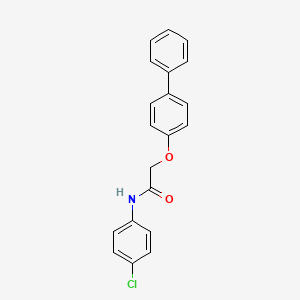

2-(4-biphenylyloxy)-N-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar N-phenyl-2,2-di(4-chlorophenoxy)acetamide compounds involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate. Optimal conditions for the reaction include a temperature of 80°C, a reaction time of 4 hours, and a specific reactant ratio, achieving yields up to 75% (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds, including crystallographic analysis, reveals intricate details about the orientation of different phenyl rings and the acetamide group, as well as various intermolecular interactions such as hydrogen bonds and π interactions. For instance, certain derivatives exhibit a specific orientation between the chlorophenyl ring and the thiazole ring, with notable intermolecular interactions forming chains or sheets within the crystal lattice (B. Narayana et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various outcomes based on the reaction conditions and the nature of the substituents. For example, reactions with aromatic amines can produce different types of compounds, including heterocyclic compounds, depending on the specific reactants used. These reactions often involve complex pathways and can lead to a variety of structural motifs (N. Agarwal & R. Mital, 1976).

Physical Properties Analysis

The physical properties, including crystallography, of related compounds provide insight into their potential applications and behavior under different conditions. Crystallographic studies reveal the precise geometric parameters and interactions within the crystal structure, which are crucial for understanding the material's physical properties (A. S. Praveen et al., 2013).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are significantly influenced by their molecular structure. Detailed analyses, including quantum chemical calculations and spectroscopic studies, help elucidate various aspects such as conformation, reactivity, and interaction with different molecules. For instance, studies on the electronic structure and natural bond orbital (NBO) analysis provide valuable information on the compound's reactivity and interaction potential (N. Choudhary et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and molecular docking analysis of various acetamide derivatives, including those similar to 2-(4-biphenylyloxy)-N-(4-chlorophenyl)acetamide, have been explored for their potential anticancer properties. One study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018). This indicates the relevance of acetamide derivatives in developing anticancer drugs.

Potential as Pesticides

Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide has highlighted their potential as pesticides. X-ray powder diffraction characterized these compounds, underscoring their application in pest management (Olszewska et al., 2008). This demonstrates the versatility of acetamide derivatives in agricultural sciences.

Anti-Inflammatory and Analgesic Activities

Investigations into the anti-inflammatory and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives have been conducted. The study aimed to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents, finding that compounds with halogens on the aromatic ring exhibited significant activity (Rani et al., 2014). This highlights the therapeutic potential of acetamide derivatives in pain management and inflammation reduction.

Antimicrobial Properties

Synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, including those related to acetamides, have shown promising antimicrobial activity. These compounds, synthesized through specific reactions, were screened against various microorganisms, indicating their potential as antimicrobial agents (Mistry et al., 2009). This suggests the application of acetamide derivatives in developing new antimicrobial drugs.

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures have been conducted to understand their potential in optical devices. The research focused on two acetamide derivatives, revealing their suitability as candidates for photonic devices due to their significant (hyper)polarizabilities (Castro et al., 2017). This opens new avenues for acetamide derivatives in the field of optoelectronics and photonics.

properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO2/c21-17-8-10-18(11-9-17)22-20(23)14-24-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYRYSNCWRPCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yloxy)-N-(4-chlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)